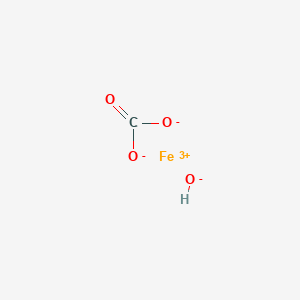
Iron carbonate hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron carbonate hydroxide, also known as siderite, is a mineral that is commonly found in sedimentary rocks. It has been widely studied for its potential applications in various fields of science, including material science, environmental science, and medical science.
Mécanisme D'action
The mechanism of action of iron carbonate hydroxide varies depending on its application. In material science, it acts as a catalyst by providing a surface for chemical reactions to occur. In environmental science, it acts as an adsorbent by attracting and binding pollutants to its surface. In medical science, it acts as a drug carrier by releasing drugs in a controlled manner.
Biochemical and Physiological Effects:
Iron carbonate hydroxide has been shown to have minimal toxicity in vitro and in vivo studies. It has been found to be biocompatible and biodegradable, making it a promising material for medical applications. In addition, it has been shown to have antioxidant properties, which may have potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using iron carbonate hydroxide in lab experiments include its low cost, availability, and ease of synthesis. However, its limitations include its low stability in acidic and alkaline environments, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of iron carbonate hydroxide. In material science, it could be studied for its potential use in energy storage, catalysis, and sensing. In environmental science, it could be studied for its potential use in water purification, air pollution control, and carbon capture. In medical science, it could be studied for its potential use in cancer therapy, drug delivery, and imaging.
Conclusion:
Iron carbonate hydroxide is a promising material that has potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in different applications.
Méthodes De Synthèse
Iron carbonate hydroxide can be synthesized through various methods, including precipitation, hydrothermal synthesis, and sol-gel method. The precipitation method involves mixing iron and carbonate ions in a solution, which results in the formation of iron carbonate hydroxide. The hydrothermal synthesis method involves heating a mixture of iron and carbonate ions under high pressure and temperature, which results in the formation of iron carbonate hydroxide. The sol-gel method involves the preparation of a sol, which is then converted to a gel and dried to form iron carbonate hydroxide.
Applications De Recherche Scientifique
Iron carbonate hydroxide has been studied for its potential applications in various fields of science. In material science, it has been studied for its potential use as a catalyst, adsorbent, and electrode material. In environmental science, it has been studied for its potential use in wastewater treatment, soil remediation, and carbon capture. In medical science, it has been studied for its potential use in drug delivery, imaging, and cancer therapy.
Propriétés
Numéro CAS |
12626-75-4 |
|---|---|
Nom du produit |
Iron carbonate hydroxide |
Formule moléculaire |
CHFeO4 |
Poids moléculaire |
132.86 g/mol |
Nom IUPAC |
iron(3+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Fe.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+3;/p-3 |
Clé InChI |
PGLSLLAVUSVEKA-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].[OH-].[Fe+3] |
SMILES canonique |
C(=O)([O-])[O-].[OH-].[Fe+3] |
Synonymes |
Iron carbonate hydroxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)


![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)
![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)
![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)




